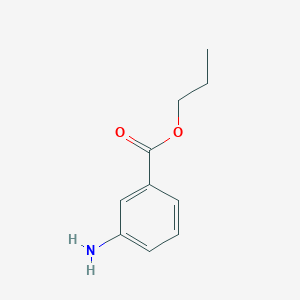

3-氨基苯甲酸丙酯

描述

Propyl 3-aminobenzoate, also known as n-Propyl p-aminobenzoate or n-Propyl-4-aminobenzoate, is a compound with the molecular formula C10H13NO2 . It is a derivative of aminobenzoic acid, which is an important compound in organic chemistry .

Synthesis Analysis

The synthesis of propyl 3-aminobenzoate can be achieved through a series of reactions. One approach involves the esterification of p-nitrobenzoic acid to its propyl ester followed by nitro reduction . Another method involves reacting benzocaine with propanoic acid under microwave conditions, which is a faster approach than traditional methods .Molecular Structure Analysis

The molecular structure of propyl 3-aminobenzoate consists of a benzene ring substituted with an amino group and a propyl ester group . The InChI key for this compound is NBFQYHKHPBMJJV-UHFFFAOYSA-N .Chemical Reactions Analysis

Propyl 3-aminobenzoate, like other aminobenzoates, can undergo various electrophilic and nucleophilic reactions to form a library of derivatives . These reactions can lead to structures with antimicrobial, anti-inflammatory, and anticancer activities .科学研究应用

1. 对生殖系统的影响

3-氨基苯甲酸丙酯,也称为对羟基苯甲酸丙酯,已对其对生殖系统的影响进行了研究。大石(2002 年)发现对羟基苯甲酸丙酯对大鼠的激素分泌和男性生殖功能产生不利影响。该研究表明,暴露于对羟基苯甲酸丙酯的大鼠的附睾尾部精子储备和浓度呈剂量依赖性下降,以及每日精子产生量和血清睾酮浓度显着下降 (大石,2002)。

2. 抗癌特性

研究表明,没食子酸丙酯(3-氨基苯甲酸丙酯的衍生物)具有抗癌特性。朴(2021 年)证明,没食子酸丙酯抑制了肺癌细胞的增殖,表明其作为抗癌剂的潜力。该研究强调了活性氧、谷胱甘肽水平与没食子酸丙酯对肺癌细胞的抗癌作用之间的关系 (朴,2021)。

3. 对细胞功能和线粒体功能障碍的影响

3-氨基苯甲酸丙酯衍生物也与线粒体功能障碍和细胞毒性有关。中川和莫尔德乌斯(1998 年)研究了对羟基苯甲酸丙酯对分离的大鼠肝细胞的细胞毒性作用。他们的研究得出的结论是,对羟基苯甲酸丙酯诱导的细胞毒性是由母体化合物而不是其代谢物介导的,并且它与由于线粒体功能受损导致的 ATP depletion 有关 (中川和莫尔德乌斯,1998)。

4. 化学合成中的应用

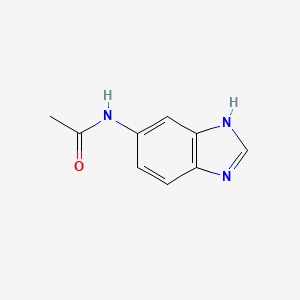

在合成化学中,3-氨基苯甲酸丙酯的衍生物用作中间体。温等人(2012 年)描述了丙基膦酸酐在苯并噻唑、苯并恶唑和苯并咪唑合成中的用途,突出了 3-氨基苯甲酸丙酯衍生物在化学合成中的效用 (温等人,2012)。

5. 遗传毒性和细胞毒性研究

还对没食子酸丙酯(3-氨基苯甲酸丙酯的衍生物)的遗传毒性和细胞毒性潜力进行了研究。哈米舍卡尔等人(2014 年)研究了没食子酸丙酯对肺癌细胞的抗细胞增殖作用,并观察到处理过的细胞中 DNA 链断裂和细胞凋亡,表明其遗传毒性和细胞毒性潜力 (哈米舍卡尔等人,2014)。

作用机制

While the exact mechanism of action of propyl 3-aminobenzoate is not specified, it is known that aminobenzoates, in general, have various biological activities. For instance, benzocaine, an ethyl ester of p-aminobenzoic acid, acts as a local anesthetic by blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .

安全和危害

未来方向

The future directions in the study of propyl 3-aminobenzoate and its derivatives could involve further exploration of their synthesis, reactions, and biological activities. The application of traditional reactions in refined systems, such as continuous flow, could optimize productivity . Additionally, the development of bioactive modifications of aminobenzoates for the treatment of various disorders presents promising future directions .

属性

IUPAC Name |

propyl 3-aminobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRQYDFLCDTFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579461 | |

| Record name | Propyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35007-02-4 | |

| Record name | Propyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

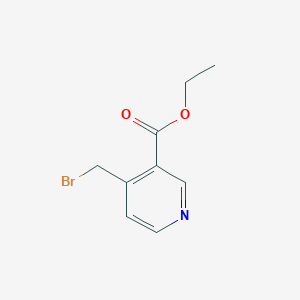

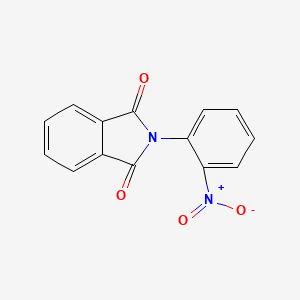

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)

![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)

![2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3051530.png)